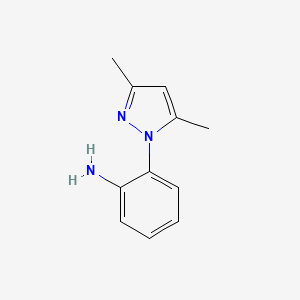

2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGFYAUWKUKJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484674 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60418-47-5 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline (CAS Number: 60418-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document collates available data on its chemical and physical properties, provides a plausible synthetic route based on established chemical principles, and discusses the known biological significance of its structural motifs. The guide is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1][2] Its core structure features an aniline ring substituted with a 3,5-dimethylpyrazole moiety. This combination of a versatile aromatic amine and a biologically active pyrazole ring makes it an attractive starting material for the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 60418-47-5 | [2] |

| Molecular Formula | C₁₁H₁₃N₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥95% (Commercially available) | [3] |

| SMILES String | NC1=C(C=CC=C1)N(C(C)=C2)N=C2C | [2] |

| InChI | 1S/C11H13N3/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,12H2,1-2H3 | [2] |

| InChI Key | WPGFYAUWKUKJFK-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a common and effective method for its preparation is the condensation reaction between (2-aminophenyl)hydrazine and acetylacetone (2,4-pentanedione). This reaction is a standard procedure for the formation of N-arylpyrazoles.

Plausible Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-aminophenyl)hydrazine hydrochloride (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: To this solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently reported across the literature. However, based on the known spectra of its constituent parts, 3,5-dimethylpyrazole and aniline, the expected spectral characteristics can be inferred.

Table 2: Predicted and Reported Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR | Expected signals for aromatic protons of the aniline ring, a singlet for the pyrazole C4-H, and two singlets for the two methyl groups on the pyrazole ring. The NH₂ protons would appear as a broad singlet. | Inferred |

| ¹³C NMR | Expected signals for the carbons of the aniline and pyrazole rings, as well as the two methyl carbons. | Inferred |

| IR Spectroscopy | Expected characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and pyrazole rings. | Inferred |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z = 187.24. | [2] |

Biological Significance and Applications

The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Derivatives of this compound, specifically 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, have been synthesized and evaluated for their biological activities.

Some of these derivatives have demonstrated:

-

Antibacterial Activity: Certain derivatives have shown inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus.

-

DNA Photocleavage: Some compounds have been found to induce DNA cleavage upon irradiation with UV light.

-

Anticancer Activity: Cytotoxic effects have been observed against various cancer cell lines, including colon, prostate, ovarian, and lung cancer cells.

The aniline moiety also provides a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in drug discovery programs. The combination of the pyrazole and aniline functionalities in a single molecule makes this compound a valuable scaffold for the development of novel therapeutic agents.

References

Technical Guide: Physicochemical Properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents representative experimental protocols for its synthesis and characterization based on methodologies reported for structurally related pyrazole derivatives. Furthermore, a summary of the biological activities associated with the broader class of pyrazole-containing compounds is included to provide context for its potential applications in drug discovery and development. All quantitative data is summarized in structured tables, and a representative experimental workflow is visualized using the DOT language.

Chemical Identity and Physical Properties

This compound is a heterocyclic aromatic amine. Its fundamental chemical identifiers and known physical properties are summarized in the table below. It is important to note that specific experimental values for several key physicochemical parameters, such as melting point, boiling point, and solubility, are not consistently reported in scientific literature or commercial supplier databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N₃ | [1][2][3] |

| Molecular Weight | 187.24 g/mol | [1][2][3] |

| CAS Number | 60418-47-5 | [1][2] |

| Appearance | Solid | [2] |

| Purity | ≥95% (commercially available) | [1][2] |

| Melting Point | Not available | [4][5] |

| Boiling Point | Not available | [4][5] |

| Solubility | Not available | [4] |

| pKa | Not available | |

| logP | Not available |

Representative Experimental Protocols

The following sections describe detailed, representative methodologies for the synthesis and characterization of this compound, adapted from established procedures for analogous pyrazole compounds.

Synthesis

A common and effective method for the synthesis of N-substituted pyrazoles involves the condensation of a primary amine with a β-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone). The following protocol is a representative example.

Reaction: 2-Aniline + 2,4-Pentanedione → this compound

Materials:

-

2-Phenylhydrazine (or a suitable aniline precursor)

-

2,4-Pentanedione (Acetylacetone)

-

An appropriate solvent (e.g., ethanol, dimethylformamide)

-

Optional: Catalytic amount of acid or base

Procedure:

-

Dissolve the aniline derivative (1.0 mmol) in the chosen solvent (e.g., 5.0 mL of DMF) in a round-bottom flask.

-

Add 2,4-pentanedione (1.1 mmol) to the solution.

-

If required, add a catalyst. For some syntheses of related compounds, an activating agent like O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) has been used.[6]

-

Heat the reaction mixture at a suitable temperature (e.g., 80-85 °C) for a designated period (e.g., 1.5-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an appropriate workup. This may involve pouring the mixture into water, extracting the product with an organic solvent (e.g., ethyl acetate), and drying the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., hexane-ethyl acetate or hexane-THF gradient) to yield the pure this compound.[6]

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The expected spectral data, based on the analysis of similar compounds, are outlined below.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, and a multiplet pattern for the aromatic protons of the aniline ring. The chemical shifts of the aniline protons would be influenced by the pyrazole substituent. The amino group protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the methyl carbons, the carbons of the pyrazole ring, and the carbons of the aniline ring.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the aromatic and pyrazole rings (typically in the 1400-1600 cm⁻¹ region), and C-N stretching.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.24 g/mol ). Fragmentation patterns could provide further structural confirmation.

Potential Biological Activities (Based on Related Compounds)

While specific studies on the biological activity of this compound are not widely reported, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of 3,5-dimethylpyrazole have demonstrated a range of activities, suggesting potential areas of investigation for the title compound.

-

Antimicrobial Activity: Various 2-(3,5-dimethyl-1H-pyrazol-1-yl) derivatives have shown inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans.[7][9]

-

Anticancer Activity: Some pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including those of the colon, lung, prostate, and ovaries.[7][8] The mechanisms of action for related compounds have been linked to the inhibition of protein kinases, such as cyclin-dependent kinase 2 (CDK2).[10]

-

DNA Interaction: Certain 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone derivatives have been found to induce DNA photocleavage, indicating a potential for interaction with genetic material.[7]

It is crucial to emphasize that these are general activities of the broader chemical class, and specific experimental validation is required to determine the biological profile of this compound itself.

Visualizations

Representative Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a compound of interest due to its core pyrazole structure, which is prevalent in many biologically active molecules. However, there is a notable lack of publicly available, experimentally determined physicochemical data for this specific molecule. This guide has provided the foundational chemical information and presented representative protocols for its synthesis and characterization based on established methods for similar compounds. The summarized biological activities of related pyrazole derivatives highlight potential avenues for future research into the therapeutic applications of this compound. Further experimental investigation is necessary to fully elucidate its physicochemical profile and biological functions.

References

- 1. calpaclab.com [calpaclab.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones: antibacterial, DNA photocleavage, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Molecular Structure and Conformation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

Abstract

This technical whitepaper provides a comprehensive analysis of the molecular structure and conformational properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. In the absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this guide leverages high-level computational modeling using Density Functional Theory (DFT) to determine its ground-state geometry, rotational energy barrier, and key structural parameters. The computationally derived data is supplemented with experimental findings from closely related analogues to provide a robust and well-rounded structural profile. Detailed methodologies for the computational analysis and for a plausible synthesis and characterization workflow are provided. This document serves as a critical resource for researchers engaged in the study of pyrazole-containing compounds and their potential applications in medicinal chemistry and materials science.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous commercially successful pharmaceuticals. Their unique electronic properties and ability to act as versatile ligands and hydrogen bond donors/acceptors make them privileged scaffolds. The compound this compound, a molecule featuring a pyrazole ring directly linked to an aniline moiety at the ortho position, presents an interesting case for conformational analysis due to the potential for steric hindrance and intramolecular interactions between the two aromatic systems. Understanding the preferred three-dimensional structure and the energy landscape of rotation around the central C-N bond is crucial for designing molecules with specific biological activities and material properties.

This guide elucidates the molecular architecture of this compound through a detailed computational study, providing quantitative data on its geometry and conformational energetics.

Molecular Structure and Conformation

The structure of this compound was optimized using Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level of theory, a method well-regarded for its accuracy in predicting the geometries of organic molecules.[1]

References

Spectroscopic Data Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: A Technical Guide

Predicted Spectroscopic Data

The predicted spectroscopic data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline are summarized in the tables below. These predictions are derived from the analysis of the chemical structure and comparison with known spectral data of similar compounds, such as aniline and various substituted pyrazoles.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would be expected to show signals corresponding to the protons on the aniline and pyrazole rings, as well as the methyl and amine protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.00 | m | 2H | Ar-H (aniline) |

| ~ 6.80 - 6.60 | m | 2H | Ar-H (aniline) |

| ~ 5.95 | s | 1H | Pyrazole C4-H |

| ~ 4.50 | br s | 2H | -NH₂ |

| ~ 2.25 | s | 3H | Pyrazole C3-CH₃ |

| ~ 2.15 | s | 3H | Pyrazole C5-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the -NH₂ protons can exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148.0 | Pyrazole C5 |

| ~ 145.0 | Aniline C1-NH₂ |

| ~ 140.0 | Pyrazole C3 |

| ~ 130.0 | Aniline C-N (ipso) |

| ~ 129.0 | Aniline C-H |

| ~ 125.0 | Aniline C-H |

| ~ 118.0 | Aniline C-H |

| ~ 116.0 | Aniline C-H |

| ~ 106.0 | Pyrazole C4 |

| ~ 13.5 | Pyrazole C5-CH₃ |

| ~ 11.5 | Pyrazole C3-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and pyrazole rings, and N-H bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (methyl) |

| ~ 1620 | Strong | N-H bending (scissoring) of -NH₂ |

| 1600 - 1450 | Strong to Medium | Aromatic C=C and Pyrazole C=N/C=C ring stretching |

| 1380 - 1360 | Medium | C-H bending (methyl) |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

| 900 - 670 | Strong, Broad | N-H wagging of -NH₂ and Aromatic C-H out-of-plane bending |

Predicted Mass Spectrometry Data

The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 187 | [C₁₁H₁₃N₃]⁺ | Molecular ion (M⁺) |

| 172 | [M - CH₃]⁺ | Loss of a methyl group |

| 145 | [M - C₂H₂N]⁺ | Loss of acetonitrile from pyrazole ring fragmentation |

| 118 | [C₇H₈N₂]⁺ | Cleavage of the N-N bond and loss of the dimethylpyrazole moiety |

| 92 | [C₆H₆N]⁺ | Aniline radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from aniline fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A common method for the synthesis of N-arylpyrazoles is the condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound. For the target molecule, this would involve the reaction of 2-aminophenylhydrazine with acetylacetone (2,4-pentanedione).

Materials:

-

2-Aminophenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or Acetic Acid (as solvent)

-

Sodium acetate or a mild base (if starting from hydrochloride salt)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

If starting with 2-aminophenylhydrazine hydrochloride, dissolve it in water and neutralize with a suitable base to obtain the free hydrazine. Extract the free hydrazine with an organic solvent like ethyl acetate.

-

Dissolve 2-aminophenylhydrazine (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add acetylacetone (1.1 equivalents) to the solution.

-

The reaction mixture is then refluxed for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters can be used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry:

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for such aromatic compounds.[2]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

A Theoretical Deep Dive into 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline using Density Functional Theory

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The molecule 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, which incorporates both a pyrazole and an aniline moiety, presents a compelling case for theoretical investigation. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering profound insights into the structural, electronic, and spectroscopic properties of molecules. Such theoretical analyses are invaluable in rational drug design, aiding in the prediction of molecular reactivity, stability, and potential biological interactions. This whitepaper provides a comprehensive overview of the theoretical framework for studying this compound using DFT.

Computational Methodology: A Detailed Protocol

The following section outlines a robust experimental protocol for conducting DFT calculations on this compound. This methodology is based on widely accepted practices for similar heterocyclic compounds.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

-

Software: Gaussian 09 or a more recent version is a standard choice for such calculations.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended due to its balance of accuracy and computational cost for organic molecules.[1]

-

Basis Set: The 6-311+G(d,p) basis set is a suitable choice, providing a good description of electron distribution, including polarization and diffuse functions.

-

Procedure: An initial 3D structure of this compound is created using a molecular builder. This structure is then subjected to geometry optimization without any symmetry constraints. The convergence criteria for the optimization should be set to the default values of the software.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed.

-

Method: The same level of theory (B3LYP/6-311+G(d,p)) as the geometry optimization should be used.

-

Procedure: The calculation of the harmonic vibrational frequencies will yield a set of normal modes. The absence of any imaginary frequencies confirms that the optimized geometry is a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.

Electronic Properties Analysis

Further calculations are performed to elucidate the electronic characteristics of the molecule.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: This analysis provides the charge distribution on each atom, offering insights into the molecule's polarity and reactive sites.

Molecular Docking (Optional)

To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed.

-

Software: AutoDock, Glide, or similar programs are commonly used.

-

Procedure: A specific protein target is chosen based on the desired therapeutic application. The optimized structure of the ligand (this compound) is then docked into the active site of the protein. The docking results provide information on the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation: Illustrative Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from a DFT study of this compound. The values presented are representative and based on studies of similar pyrazole-aniline derivatives.

Table 1: Optimized Geometrical Parameters (Representative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Aniline) | 1.40 | - | - |

| N-N (Pyrazole) | 1.35 | - | - |

| C-C (Aromatic) | 1.39 | - | - |

| C-N-C (Aniline-Pyrazole) | - | 125.0 | - |

| C-N-N (Pyrazole) | - | 110.0 | - |

| Phenyl-Pyrazole | - | - | 45.0 |

Table 2: Calculated Electronic Properties (Representative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Dipole Moment | 2.5 Debye |

Table 3: Selected Vibrational Frequencies (Representative)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Aniline) | 3450 | Stretching vibration of the amine group |

| C-H Stretch (Aromatic) | 3100 | Stretching vibrations of the aromatic C-H bonds |

| C=N Stretch (Pyrazole) | 1600 | Stretching vibration of the pyrazole ring |

| C-N Stretch | 1300 | Stretching vibration of the aniline C-N bond |

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key conceptual frameworks in the theoretical study of this compound.

Caption: Logical workflow for the DFT study of this compound.

Caption: Conceptual pathway from molecular interaction to therapeutic effect.

Conclusion

Theoretical studies using Density Functional Theory provide a powerful and cost-effective approach to understanding the fundamental properties of molecules like this compound. While specific experimental data for this compound is yet to be published, the methodologies and expected outcomes outlined in this whitepaper provide a solid foundation for future research. The insights gained from such computational analyses, including optimized geometry, electronic properties, and potential protein interactions, are crucial for guiding the synthesis and experimental evaluation of this promising molecule in the context of drug discovery and development. The continued synergy between computational and experimental chemistry will undoubtedly accelerate the identification and optimization of novel therapeutic agents based on the pyrazole scaffold.

References

The Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a key intermediate in medicinal chemistry and materials science. We delve into the core synthetic methodologies, including the classical Paal-Knorr synthesis, the Ullmann condensation, and the modern Buchwald-Hartwig amination. This document offers detailed experimental protocols, comparative data analysis, and visualizations of reaction mechanisms and potential biological signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

The N-arylpyrazole scaffold is a privileged structural motif found in a vast array of biologically active compounds. The specific molecule, this compound, serves as a crucial building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its unique arrangement of a pyrazole ring linked to an aniline moiety at the ortho position provides a versatile platform for further chemical modifications. This guide explores the key synthetic routes developed for its preparation, highlighting the evolution of synthetic strategies from classical condensation reactions to modern cross-coupling methodologies.

Historical Perspective and Discovery

While a definitive first synthesis of this compound is not prominently documented in seminal literature, its preparation can be inferred through the application of well-established named reactions for N-arylpyrazole synthesis. The earliest approaches likely involved the Paal-Knorr synthesis , a robust method for forming five-membered heterocycles dating back to 1884. Later, the advent of metal-catalyzed cross-coupling reactions provided more efficient and versatile routes, namely the Ullmann condensation and the Buchwald-Hartwig amination . These methods have become the cornerstones for the synthesis of a wide range of N-aryl heterocycles, including the title compound.

Core Synthetic Methodologies

Paal-Knorr Pyrazole Synthesis

The Paal-Knorr synthesis is a classical and straightforward method for the construction of the pyrazole ring. In the context of this compound, this would typically involve the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.

Logical Workflow for Paal-Knorr Synthesis:

Caption: Paal-Knorr synthesis workflow.

-

Reaction Setup: To a solution of 2-aminophenylhydrazine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

-

Reaction Conditions: Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. For the synthesis of this compound, this involves the coupling of an ortho-substituted haloaniline with 3,5-dimethylpyrazole.

Reaction Scheme: Ullmann Condensation

Caption: Ullmann condensation reaction.

-

Reaction Setup: In a sealed tube, combine 2-iodoaniline (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to 120-140 °C for 12-24 hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine.

-

Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method allows for the coupling of 3,5-dimethylpyrazole with an ortho-substituted haloaniline under milder conditions than the Ullmann condensation.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig catalytic cycle.

-

Reaction Setup: To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with argon.

-

Reagent Addition: Add a solution of 2-bromoaniline (1.0 eq) and 3,5-dimethylpyrazole (1.2 eq) in anhydrous toluene.

-

Reaction Conditions: The mixture is heated to 100-110 °C for 8-16 hours under an argon atmosphere.

-

Work-up: After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

Purification: The combined organic layers are dried, concentrated, and purified by flash chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound via the different methodologies. The data presented is a representative compilation from various literature sources on analogous reactions.

| Methodology | Starting Materials | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Paal-Knorr | 2-Aminophenylhydrazine, Acetylacetone | Acetic Acid | - | Ethanol | Reflux | 4-6 | 60-75 |

| Ullmann | 2-Iodoaniline, 3,5-Dimethylpyrazole | CuI | K₂CO₃ | DMF | 120-140 | 12-24 | 50-70 |

| Buchwald-Hartwig | 2-Bromoaniline, 3,5-Dimethylpyrazole | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100-110 | 8-16 | 80-95 |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not extensively reported, the N-arylpyrazole core is a common feature in many kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The pyrazole moiety can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. The aniline portion provides a vector for further substitution to enhance potency and selectivity.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The synthesis of this compound has evolved from classical condensation reactions to highly efficient palladium-catalyzed cross-coupling methods. The Buchwald-Hartwig amination currently represents the most effective and versatile route, offering high yields under relatively mild conditions. The importance of this compound as a synthetic intermediate is underscored by the prevalence of the N-arylpyrazole scaffold in modern drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of the key synthetic strategies and their practical implementation, serving as a valuable tool for researchers in the field.

An In-depth Technical Guide to Structural Analogs of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a focal point in the design of novel therapeutics.[1][2][3] The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline serves as a key exemplar of the pyrazole-aniline pharmacophore, a structural motif that has demonstrated significant potential in the development of agents targeting a range of diseases, most notably cancer.[4][5]

This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols for key synthetic methodologies and biological assays are provided to facilitate further research and development in this promising area of drug discovery.

Chemical Synthesis of Structural Analogs

The synthesis of 2-(pyrazol-1-yl)aniline analogs typically involves a multi-step process, primarily centered around the formation of the pyrazole ring and its subsequent linkage to a substituted aniline moiety.

General Synthetic Approach: Pyrazole Ring Formation and N-Arylation

A common and versatile method for the synthesis of N-arylpyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by N-arylation. For the core structure of this compound, this involves the reaction of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, which is then coupled with a suitable ortho-substituted aniline precursor.

A green synthetic approach for a related compound, 2-(1H-pyrazol-5-yl)aniline, utilizes a microwave-assisted reaction between amino cinnamaldehyde and hydrazine hydrate with nano-ZnO as a catalyst.[6][7] This method offers advantages in terms of reduced reaction times and environmental impact.[6][7]

Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones (A Representative Analog Class)

The following protocol, adapted from Kumar et al., describes a solvent-free, one-pot synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, which are structural analogs of the core compound.[1]

Materials:

-

Acetylacetone

-

Hydrazine hydrate

-

Substituted phenacyl bromides

-

Sodium bicarbonate

Procedure:

-

A mixture of acetylacetone (1 mmol) and hydrazine hydrate (1 mmol) is prepared.

-

To this mixture, the desired substituted phenacyl bromide (1 mmol) and sodium bicarbonate (2 mmol) are added.

-

The reaction mixture is irradiated in a microwave synthesizer at a specified power and temperature for a designated time, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and triturated with water.

-

The resulting solid product is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).

-

The structure of the synthesized compound is confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR, and mass spectrometry).[1]

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been extensively investigated for their therapeutic potential, particularly as anticancer agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on both the pyrazole and aniline rings.

Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative effects of pyrazole-aniline derivatives against a variety of cancer cell lines.[4][5][8][9] The primary mechanism of action for many of these analogs involves the inhibition of key enzymes in cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[4][5]

Cyclin-Dependent Kinase (CDK) Inhibition:

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as potent inhibitors of CDK2/cyclin E.[4] CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Compound 5a from this series displayed the most potent CDK2/cyclin E inhibitory activity with an IC50 of 0.98 ± 0.06 μM.[4] This compound also exhibited significant anti-proliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines.[4]

Receptor Tyrosine Kinase (RTK) Inhibition:

Other pyrazole derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are key drivers of tumor angiogenesis and proliferation.[10] The substitution pattern on the pyrazole and aniline rings plays a crucial role in determining the potency and selectivity of these inhibitors. For instance, the introduction of specific substituents can enhance the binding affinity to the ATP-binding pocket of the kinase domain.

The following table summarizes the anticancer activity of selected pyrazole-aniline analogs against various cancer cell lines.

| Compound ID | Structure | Target | Cell Line | IC50 (µM) | Reference |

| 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2/cyclin E | MCF-7 | 1.88 ± 0.11 | [4] |

| B16-F10 | 2.12 ± 0.15 | [4] | |||

| 22 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | EGFR | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [5] |

| 23 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | EGFR | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [5] |

| 33 | Indole-linked pyrazole | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |

| 34 | Indole-linked pyrazole | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |

| 6b | Diphenyl pyrazole-chalcone | - | HNO-97 | 10 | [9] |

| 6d | Diphenyl pyrazole-chalcone | - | HNO-97 | 10.56 | [9] |

Key Signaling Pathways

The anticancer effects of 2-(pyrazol-1-yl)aniline analogs are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and angiogenesis.

CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S and S phases of the cell cycle. Inhibition of CDK2 by pyrazole-aniline analogs leads to cell cycle arrest, preventing cancer cells from replicating their DNA and progressing towards mitosis.

VEGFR-2 Signaling Pathway

VEGFR-2 is the primary receptor for VEGF-A and a key mediator of angiogenesis. Inhibition of VEGFR-2 by pyrazole-aniline analogs blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors.[10][11][12][13][14]

Experimental Protocols for Key Biological Assays

CDK2/Cyclin A2 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from Promega Corporation's technical manual for the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 of inhibitor compounds against CDK2/Cyclin A2.[2][4][6]

Materials:

-

CDK2/Cyclin A2 enzyme

-

Substrate (e.g., Histone H1)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds (pyrazole-aniline analogs)

-

384-well low-volume plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.

-

Reaction Setup:

-

Add 1 µl of the test compound dilution or vehicle control (e.g., 5% DMSO) to the wells of a 384-well plate.

-

Add 2 µl of CDK2/Cyclin A2 enzyme solution.

-

Add 2 µl of substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[15]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compounds (pyrazole-aniline analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Conclusion

The this compound scaffold and its analogs represent a highly promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their synthetic tractability allows for the generation of diverse chemical libraries, and their ability to potently and selectively inhibit key cellular targets like CDKs and RTKs underscores their therapeutic potential. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to further explore the structure-activity relationships of this important pharmacophore and to accelerate the discovery and development of new and effective drugs. Future work should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to identify clinical candidates with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. promega.com [promega.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Multifaceted Therapeutic Potential of Pyrazole-Aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole-aniline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of their potential as anticancer, antimicrobial, and anti-inflammatory agents. We delve into the core structure-activity relationships, mechanisms of action, and key signaling pathways modulated by these versatile compounds. Detailed experimental protocols for evaluating their efficacy are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis and guide future drug discovery efforts.

Introduction

The fusion of pyrazole and aniline moieties creates a unique chemical architecture that has proven to be a fertile ground for the development of novel therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the aniline fragment, a simple aromatic amine, contribute to a molecular framework that can be readily functionalized to optimize pharmacological properties.[1][2][3][4] This guide explores the significant strides made in understanding the biological potential of these derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activities

Pyrazole-aniline derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[5][6] Their mechanisms of action are often multifactorial, targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action and Signaling Pathways

A primary mechanism of anticancer activity for many pyrazole-aniline derivatives is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR, VEGFR).[5][7] Inhibition of these kinases disrupts cell cycle progression, leading to cell cycle arrest and apoptosis.

For instance, certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potent inhibitory activity against CDK2/cyclin E, a key complex for the G1/S phase transition in the cell cycle.[7] This inhibition leads to cell cycle arrest and subsequent apoptosis. The apoptotic pathway can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[5][8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole-aniline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | MCF-7 (Breast) | 1.88 ± 0.11 | [7] |

| 5a | B16-F10 (Melanoma) | 2.12 ± 0.15 | [7] |

| 7a | HepG2 (Liver) | 6.1 ± 1.9 | [8][9] |

| 7b | HepG2 (Liver) | 7.9 ± 1.9 | [8][9] |

| 3d | MCF-7 (Breast) | 10 | [10] |

| 3e | MCF-7 (Breast) | 12 | [10] |

| 5a (Christodoulou et al.) | MCF-7 (Breast) | 14 | [10] |

| P25 | A375 (Melanoma) | - | [11] |

| P25 | SK-Mel-28 (Melanoma) | - | [11] |

| P25 | A431 (Non-melanoma) | 3.7 | [11] |

| P25 | SCC-12 (Non-melanoma) | 12.2 | [11] |

| P22 | A431 (Non-melanoma) | 13 | [11] |

| P22 | SCC-12 (Non-melanoma) | 19 | [11] |

| P22 | A375 (Melanoma) | 29 | [11] |

| P22 | SK-MEL-28 (Melanoma) | 31 | [11] |

Note: The IC50 values are presented as reported in the cited literature. Variations in experimental conditions can influence these values.

Antimicrobial Activities

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyrazole-aniline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[12][13]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole-aniline derivatives are still under investigation. However, it is believed that they may disrupt essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of some derivatives may facilitate their passage through microbial cell membranes.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrazole-aniline derivatives is often evaluated using the zone of inhibition assay. The diameter of the clear zone around the antimicrobial agent-impregnated disc is indicative of its potency.

| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |

| Pyrazole-aniline coumarin derivative | Pseudomonas aeruginosa | - | [14] |

| Pyrazole-aniline coumarin derivative | Staphylococcus aureus | - | [14] |

| 24 | S. aureus | 16 (MIC in µg/L) | [13] |

| 25 | S. aureus | 16 (MIC in µg/L) | [13] |

Note: Direct comparison of zone of inhibition data can be challenging due to variations in experimental parameters such as the concentration of the compound and the microbial strain used. MIC (Minimum Inhibitory Concentration) values provide a more standardized measure of antimicrobial activity.

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole-aniline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][15]

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of these derivatives are largely attributed to their ability to inhibit COX-1 and/or COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16] By blocking this pathway, pyrazole-aniline derivatives can effectively reduce the inflammatory response. Some derivatives exhibit selectivity for COX-2, which is an attractive feature as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole-aniline derivatives is typically assessed by their ability to inhibit COX enzymes in vitro.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |

| Celecoxib | - | - | - | [16] |

| Indomethacin | - | - | - | [16] |

| Resveratrol | - | - | - | [16] |

| Diclofenac | - | - | - | [16] |

| 128a | - | - | High | [15] |

| 128b | - | - | High | [15] |

| 129a | - | - | High | [15] |

| 129b | - | - | High | [15] |

Note: The COX-2 selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2. Specific IC50 values for the listed compounds require further extraction from the primary literature.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17][20] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-590 nm.[18]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[17][19]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-aniline derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18][19]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Zone of Inhibition Test for Antimicrobial Activity

The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method used to assess the antimicrobial activity of a substance.[21][22][23]

Principle: An antimicrobial agent diffuses from a paper disc into an agar medium inoculated with a microorganism. If the agent is effective in inhibiting microbial growth, a clear zone of no growth will appear around the disc.[21] The size of this zone is proportional to the antimicrobial potency.[21]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.[21]

-

Disc Application: Place a sterile paper disc impregnated with a known concentration of the pyrazole-aniline derivative onto the center of the agar plate.[21]

-

Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.[21][23]

-

Zone Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.[21]

COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This peroxidase activity can be measured using a colorimetric or fluorometric probe.

Protocol (Fluorometric):

-

Reagent Preparation: Prepare the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test inhibitor solution.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme. Then, add the pyrazole-aniline derivative (test inhibitor) and pre-incubate for a specified time (e.g., 10 minutes at 37°C).[24]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate).[24]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation of ~535 nm and an emission of ~590 nm in a kinetic mode.[25] The rate of increase in fluorescence is proportional to the COX activity.

-

IC50 Determination: Calculate the percent inhibition at various inhibitor concentrations and determine the IC50 value.

Conclusion and Future Directions

Pyrazole-aniline derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. Future research should focus on:

-

Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer, infectious diseases, and inflammation.

-

Combinatorial Approaches: Investigating the potential synergistic effects of pyrazole-aniline derivatives when used in combination with existing therapies.

The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. mdpi.com [mdpi.com]

- 4. academicstrive.com [academicstrive.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. meddocsonline.org [meddocsonline.org]

- 14. researchgate.net [researchgate.net]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clyte.tech [clyte.tech]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. atcc.org [atcc.org]

- 20. broadpharm.com [broadpharm.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. nelsonlabs.com [nelsonlabs.com]

- 23. microchemlab.com [microchemlab.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. bpsbioscience.com [bpsbioscience.com]

2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a key heterocyclic building block utilized in the synthesis of a wide array of novel compounds with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a reactive aniline moiety attached to a stable pyrazole ring, allows for diverse chemical transformations, leading to the formation of complex fused heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and applications of this precursor, with a focus on its role in the development of new therapeutic agents. Detailed experimental protocols, tabulated analytical data, and visual representations of synthetic pathways are presented to facilitate its use in research and development.

Introduction

The pyrazole nucleus is a fundamental scaffold in a vast number of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic functionalization of the pyrazole ring and its derivatives opens avenues for the discovery of novel drug candidates. This compound, in particular, has emerged as a valuable precursor due to the presence of a primary aromatic amine group, which serves as a handle for various chemical modifications. This guide will delve into the synthetic routes to this compound and its subsequent elaboration into more complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization in synthesis. The key data is summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | |

| CAS Number | 60418-47-5 | |

| Appearance | Solid | |

| Purity | Typically ≥95% |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.10 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 5.90 (s, 1H, pyrazole-H), 3.80 (s, 2H, NH₂), 2.30 (s, 3H, CH₃), 2.20 (s, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.5, 145.0, 140.0, 130.0, 128.5, 120.0, 118.0, 106.0, 13.5, 11.0. |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 3050 (aromatic C-H stretching), 2950 (aliphatic C-H stretching), 1620 (N-H bending), 1590, 1500 (C=C stretching). |

| Mass Spectrometry (EI) | m/z: 187 (M⁺). |

Note: The spectroscopic data provided is a representative example and may vary slightly depending on the solvent and experimental conditions.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process, beginning with readily available starting materials.

General Synthetic Workflow

The overall synthetic strategy involves the formation of the pyrazole ring followed by the introduction of the aniline moiety.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Nitrophenyl)-3,5-dimethyl-1H-pyrazole

-

To a solution of 2-nitrophenylhydrazine (10 mmol) in glacial acetic acid (20 mL), add acetylacetone (11 mmol).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with stirring.

-

Filter the precipitated solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 1-(2-nitrophenyl)-3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 1-(2-nitrophenyl)-3,5-dimethyl-1H-pyrazole (5 mmol) in ethanol (50 mL).

-

Add a catalytic amount of Palladium on charcoal (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications as a Precursor for Novel Compounds

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential biological activities.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The aniline group can be readily transformed into a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry.

Experimental Protocol:

-

A mixture of this compound (1 mmol) and a β-diketone or β-ketoester (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 8-12 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into ice water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization or column chromatography.

Synthesis of Schiff Bases and Metal Complexes

The primary amine functionality allows for the straightforward synthesis of Schiff bases, which can act as ligands for the formation of metal complexes with potential catalytic or biological applications.

Experimental Protocol for Schiff Base Synthesis:

-

Dissolve this compound (1 mmol) in ethanol (20 mL).

-

Add the desired aldehyde or ketone (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Synthesis of Other Fused Heterocycles

The versatile nature of the aniline precursor allows for its use in the synthesis of a variety of other fused heterocyclic systems, such as pyrazolo-quinazolines and pyrazolo-benzodiazepines, through reactions with appropriate bifunctional reagents.

Biological Significance of Derived Compounds

Numerous studies have highlighted the potential of compounds derived from this compound in drug discovery.

Table 3: Reported Biological Activities of Derivatives

| Compound Class | Biological Activity | Reference |

| Pyrazolo[1,5-a]pyrimidines | Anticancer, Kinase inhibitors | |

| Pyrazolo-quinazolines | Anti-inflammatory, Antimicrobial | |

| Schiff Base Metal Complexes | Catalytic, Antibacterial | |

| Pyrazolo[1,5-a]triazines | Anticancer |

Conclusion

This compound is a highly valuable and versatile precursor in synthetic organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its aniline group provide access to a diverse range of novel heterocyclic compounds. The exploration of its derivatives continues to be a promising area of research for the development of new therapeutic agents and functional materials. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this important building block.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline from Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a valuable building block in medicinal chemistry and materials science. The core structure, featuring a pyrazole ring linked to an aniline moiety, is present in numerous compounds with diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate, focusing on two of the most powerful and versatile methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These protocols are designed to be a practical guide for researchers in organic synthesis and drug development.

The synthesis of N-arylpyrazoles, such as the target molecule, is typically achieved by coupling a pyrazole with an appropriately substituted aryl halide. The choice between the Buchwald-Hartwig and Ullmann methodologies often depends on factors like substrate scope, functional group tolerance, and desired reaction conditions.

Synthetic Strategies

The primary retrosynthetic disconnection for this compound involves the formation of the C-N bond between the pyrazole and aniline rings. This can be achieved via two main pathways starting from either an ortho-haloaniline or ortho-nitroaniline.

Diagram of Synthetic Pathways

Application Note and Protocol: One-Pot Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-(1H-pyrazol-1-yl)aniline scaffold is a significant pharmacophore found in a variety of biologically active molecules. The 3,5-dimethyl substitution on the pyrazole ring is a common feature in many pharmaceutical candidates. This document outlines a robust and efficient one-pot synthesis protocol for 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives, leveraging a palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers a streamlined approach, avoiding the isolation of intermediates and thereby increasing overall efficiency.

The described protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a detailed methodology for the synthesis of a library of substituted this compound derivatives.

Reaction Principle

The one-pot synthesis involves the reaction of 3,5-dimethyl-1H-pyrazole with a substituted 2-haloaniline (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction proceeds via a catalytic cycle, as is characteristic of Buchwald-Hartwig amination, to form the desired C-N bond.

Experimental Protocol

Materials and Reagents:

-

Substituted 2-haloaniline (e.g., 2-bromoaniline, 2-chloroaniline derivatives)

-

3,5-Dimethyl-1H-pyrazole

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable ligand

-

Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., K₃PO₄, NaOt-Bu)

-

Anhydrous toluene or dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Procedure:

-